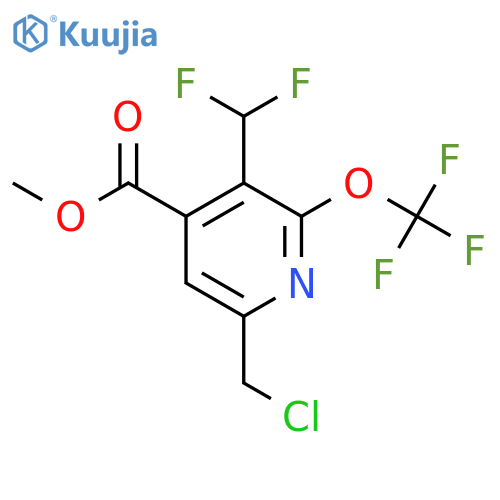Cas no 1806769-30-1 (Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate)

1806769-30-1 structure
商品名:Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate
CAS番号:1806769-30-1
MF:C10H7ClF5NO3
メガワット:319.612499475479
CID:4844551
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate
-
- インチ: 1S/C10H7ClF5NO3/c1-19-9(18)5-2-4(3-11)17-8(6(5)7(12)13)20-10(14,15)16/h2,7H,3H2,1H3
- InChIKey: IXTBAKWJZAJIOZ-UHFFFAOYSA-N
- ほほえんだ: ClCC1=CC(C(=O)OC)=C(C(F)F)C(=N1)OC(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 9
- 重原子数: 20
- 回転可能化学結合数: 5
- 複雑さ: 341
- トポロジー分子極性表面積: 48.4
- 疎水性パラメータ計算基準値(XlogP): 3.3
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029080571-1g |
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate |
1806769-30-1 | 97% | 1g |
$1,519.80 | 2022-03-31 |
Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate 関連文献
-
Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
-
Azam M. Shaikh,Bharat K. Sharma,Sajeev Chacko,Rajesh M. Kamble RSC Adv., 2016,6, 60084-60093
-
Jiayun Hu,Manuka Ghosh,Marvin J. Miller Anal. Methods, 2019,11, 296-302
-
Marleen Renders,Emily Miller,Curtis H. Lam,David M. Perrin Org. Biomol. Chem., 2017,15, 1980-1989
-
Sushil Sharma,Zimu Wei,Ferdinand C. Grozema,Sanchita Sengupta Phys. Chem. Chem. Phys., 2020,22, 25514-25521
1806769-30-1 (Methyl 6-(chloromethyl)-3-(difluoromethyl)-2-(trifluoromethoxy)pyridine-4-carboxylate) 関連製品
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1207625-64-6([cis-4-methoxycyclohexyl]methanol)
- 2137145-07-2(tert-butyl N-(1S)-1-(5-methylpyridin-2-yl)-3-oxopropylcarbamate)
- 1236263-39-0(N-Butyl-N-methylpyrrolidine-2-carboxamide hydrochloride)
- 1483263-48-4(4-(2,5-dichlorothiophen-3-yl)butan-1-amine)
- 2172252-34-3(1-(2,2,2-trifluoroethyl)-1H-pyrazole-5-sulfonyl chloride)
- 1807211-13-7(3-Bromo-5-cyano-4-(hydroxymethyl)benzoic acid)
- 2229174-43-8((3-bromo-2-hydroxyphenyl)methanesulfonamide)
- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)
- 1657033-41-4(3-cyclopropyl-4,5,6,7-tetrahydro-1H-pyrazolo4,3-cpyridine hydrochloride)
推奨される供給者
atkchemica
ゴールドメンバー
中国のサプライヤー
試薬

Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量
